

A Comparative Analysis of the Kinase Inhibition Profiles of Dasatinib and Gly-Dasatinib

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Compound of Interest

Compound Name: Gly-Dasatinib

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This guide provides a detailed comparative study of the kinase inhibition profiles of the multi-targeted kinase inhibitor, Dasatinib, and its fluorescently-labeled analog, **Gly-Dasatinib**. Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] **Gly-Dasatinib**, a conjugate of Dasatinib with fluorescein via a glycine linker, serves as a valuable tool for in-vitro kinase characterization and binding assays.[2] Understanding the comparative kinase profiles of these two molecules is crucial for interpreting experimental results obtained using the fluorescent probe and for the development of novel kinase inhibitors.

Data Presentation: Kinase Inhibition Profiles

The following table summarizes the available quantitative data on the kinase inhibitory activities of Dasatinib and **Gly-Dasatinib**. The data for Dasatinib is extensive, derived from a comprehensive kinome scan. The data for **Gly-Dasatinib** is more limited, focusing on key targets. The inhibitory activity is presented as IC₅₀ (half-maximal inhibitory concentration) or K_d (dissociation constant) values, with lower values indicating higher potency.

Kinase Target	Dasatinib IC50/Kd (nM)	Gly-Dasatinib IC50 (nM)	Reference
Src Family Kinases			
SRC	0.8	1	[2]
LCK	1.0	-	[3]
YES1	0.6	-	[3]
FYN	0.6	-	[3]
HCK	0.7	-	[3]
LYN	1.1	-	[3]
FGR	0.7	-	[3]
BLK	1.2	-	[3]
ABL Kinases			
ABL1 (non-phosphorylated)	1.6	Screened, potent	[2][3]
ABL1 (phosphorylated)	0.6	-	[3]
Other Key Kinases			
CSK	-	Screened, potent	[2]
KIT	4.0	-	[3]
PDGFR α	7.0	-	[3]
PDGFR β	13	-	[3]
EPHA2	3.0	-	[3]
TEC	13	-	[3]
BTK	6.0	-	[3]
DDR1	2.6	-	[4]

NQO2	-	-	[4]
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Note: The table presents a selection of key kinase targets for Dasatinib. A broader kinome scan reveals that Dasatinib inhibits a large number of tyrosine and serine/threonine kinases at nanomolar concentrations.[4] For **Gly-Dasatinib**, "Screened, potent" indicates that while a specific IC50 value was not provided in the primary literature, the compound was effective at the screening concentration, which was based on the IC50 of Dasatinib.[2]

Experimental Protocols

The determination of kinase inhibition is critical for the characterization of compounds like Dasatinib and **Gly-Dasatinib**. A common method, particularly for fluorescently-labeled inhibitors, is the Fluorescence Polarization (FP) Kinase Assay.

Fluorescence Polarization (FP) Kinase Inhibition Assay

Principle:

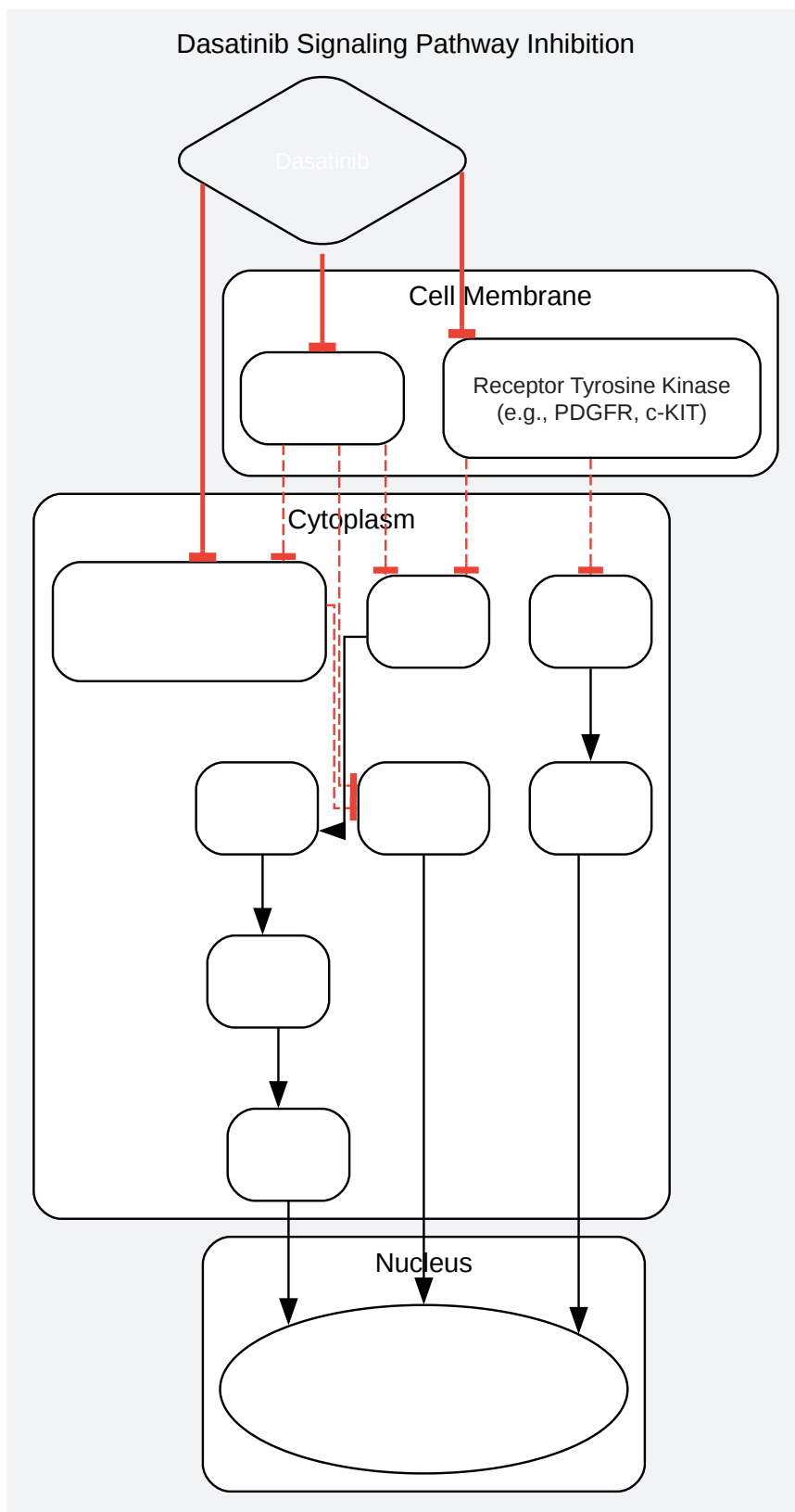
This assay measures the binding of a fluorescently labeled inhibitor (e.g., **Gly-Dasatinib**) to its target kinase. In solution, the small, fluorescently-labeled inhibitor tumbles rapidly, resulting in low fluorescence polarization when excited with polarized light. Upon binding to the much larger kinase enzyme, the tumbling rate of the fluorescent conjugate slows down significantly, leading to a high fluorescence polarization signal. A test compound that competes with the fluorescent inhibitor for the kinase's binding site will displace the fluorescent inhibitor, causing a decrease in fluorescence polarization. The degree of this decrease is proportional to the inhibitory potency of the test compound.

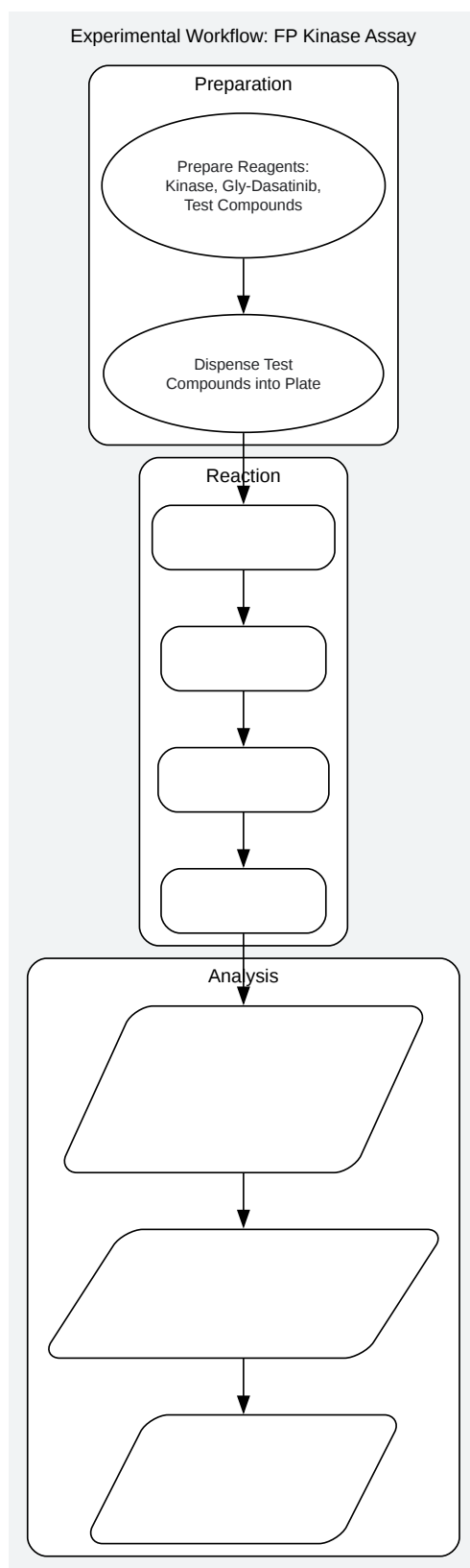
Detailed Protocol:

- Reagent Preparation:
 - Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
 - Kinase Solution: Prepare a 2X working solution of the purified target kinase in Assay Buffer. The final concentration should be empirically determined to give an optimal assay window.

- Fluorescent Inhibitor (**Gly-Dasatinib**) Solution: Prepare a 2X working solution of **Gly-Dasatinib** in Assay Buffer. The final concentration should be close to its K_d for the target kinase to ensure sensitive detection of competition.
- Test Compound Plate: Prepare serial dilutions of the test compounds (e.g., Dasatinib for control) in DMSO, and then dilute in Assay Buffer to a 4X final concentration.
- Assay Procedure (384-well plate format):
 - Add 5 μ L of the 4X test compound solution to the wells of a low-volume, black microplate.
 - Add 10 μ L of the 2X kinase solution to all wells.
 - Mix gently and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
 - Add 5 μ L of the 2X **Gly-Dasatinib** solution to all wells to initiate the competition reaction.
 - Incubate the plate for 60 minutes at room temperature, protected from light.
- Data Acquisition and Analysis:
 - Read the fluorescence polarization of the plate using a suitable plate reader (Excitation: ~485 nm, Emission: ~520 nm for fluorescein).
 - The data is typically expressed in millipolarization units (mP).
 - Calculate the percentage of inhibition for each compound concentration relative to the controls (no inhibitor for 0% inhibition, and no kinase for 100% inhibition).
 - Determine the IC_{50} value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com